

Application Notes and Protocols for PD173074: Dissolution and Storage

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of PD173074, a potent inhibitor of Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptors (VEGFRs).[1] Proper handling and storage of this compound are critical for maintaining its stability and ensuring the reproducibility of experimental results.

Chemical Information

Property	Value
Chemical Name	1-tert-butyl-3-[2-[4-(diethylamino)butylamino]-6-(3,5- dimethoxyphenyl)pyrido[2,3-d]pyrimidin-7-yl]urea
Molecular Formula	C28H41N7O3
Molecular Weight	523.67 g/mol
CAS Number	219580-11-7

Solubility

PD173074 is soluble in organic solvents and insoluble in water.[2]



Solvent	Maximum Concentration	
DMSO	105 mg/mL (200.5 mM)[2]	
Ethanol	105 mg/mL (200.5 mM)[2]	

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of PD173074.

Solid Form

Storage Temperature	Duration	Recommendations
-20°C	≥ 3 years	Store desiccated.[1][3]
+4°C	Up to 12 months	For short-term storage.[1]

In Solvent

Storage Temperature	Duration	Recommendations
-80°C	Up to 1 year	Aliquot to avoid repeated freeze-thaw cycles.[1][3]
-20°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles.[1][4]

Experimental Protocols Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution that can be further diluted for various assays.

Materials:

- PD173074 solid powder
- Anhydrous, high-purity DMSO



- Sterile microcentrifuge tubes or vials
- · Vortex mixer and/or sonicator

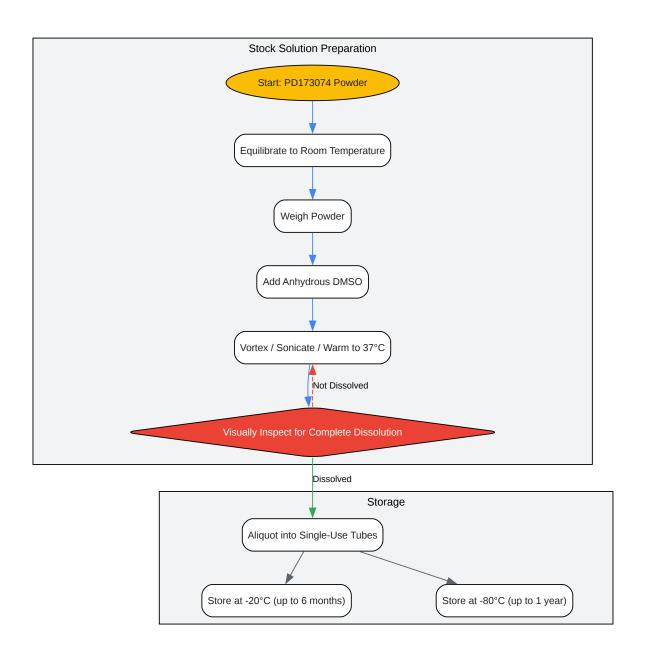
Procedure:

- Equilibration: Allow the vial of PD173074 powder to equilibrate to room temperature for 15-20 minutes before opening to prevent moisture condensation.[1]
- Weighing: Weigh out the desired amount of PD173074 powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 5.24 mg of the powder.
- Dissolution: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the PD173074 powder.
- Mixing: Cap the vial tightly and vortex thoroughly.[1] To aid dissolution, the tube can be warmed to 37°C for 10 minutes or placed in an ultrasonic bath for a short period.[1]
- Visual Inspection: Visually inspect the solution to ensure all solid has dissolved completely.
- Aliquoting: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile tubes.[1]
- Storage: Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[1]

Workflow for Dissolving and Storing PD173074

The following diagram illustrates the general workflow for preparing and storing PD173074 stock solutions.





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Caption: Workflow for the dissolution and storage of PD173074.



Important Considerations

- Use fresh, anhydrous DMSO: Moisture can affect the solubility and stability of the compound.
- Avoid repeated freeze-thaw cycles: This can lead to degradation of the compound.[1]
 Aliquoting into single-use vials is highly recommended.
- Equilibrate to room temperature before use: When taking a stock solution from the freezer, allow it to thaw and equilibrate to room temperature before opening the vial to prevent condensation.[1]
- Do not re-freeze partially used aliquots.[1]
- For in vivo studies: Formulations for oral administration may involve suspending the compound in vehicles like CMC-Na.[2]

By following these guidelines, researchers can ensure the proper handling of PD173074, leading to more reliable and reproducible experimental outcomes.

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- To cite this document: BenchChem. [Application Notes and Protocols for PD173074: Dissolution and Storage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679129#how-to-dissolve-and-store-pd173074]



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